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Compound of Interest

Compound Name: SPH3127

Cat. No.: B11930577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and

safety profile of SPH3127, a novel, potent, and orally active direct renin inhibitor.

Chemical Structure and Physicochemical Properties
SPH3127 is a non-peptide small molecule with the IUPAC name methyl (3-(3-((R)-1-((R)-N-

cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-

yl)propyl)carbamate.[1] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C22H32N6O4 [1]

Molecular Weight 444.536 g/mol [1]

IUPAC Name

methyl (3-(3-((R)-1-((R)-N-

cyclopropylmorpholine-2-

carboxamido)ethyl)-6-methyl-

1H-pyrazolo[3,4-b]pyridin-1-

yl)propyl)carbamate

[1]

SMILES

CC1=NC2=C(C=C1)C(=NN2C

CCNC(=O)OC)--INVALID-

LINK--N(C3CC3)C(=O)

[C@H]4CNCCO4

[1]

CAS Number 1399849-02-5 [1]

Mechanism of Action: Targeting the Renin-
Angiotensin-Aldosterone System (RAAS)
SPH3127 is a direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the

Renin-Angiotensin-Aldosterone System (RAAS).[2] The RAAS is a critical hormonal cascade

that regulates blood pressure and fluid and electrolyte balance. By directly binding to the active

site of renin, SPH3127 prevents the conversion of angiotensinogen to angiotensin I, thereby

reducing the downstream production of the potent vasoconstrictor angiotensin II and the

subsequent release of aldosterone. This leads to vasodilation, reduced sodium and water

retention, and a decrease in blood pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/SPH3127
https://en.wikipedia.org/wiki/SPH3127
https://en.wikipedia.org/wiki/SPH3127
https://en.wikipedia.org/wiki/SPH3127
https://en.wikipedia.org/wiki/SPH3127
https://www.benchchem.com/product/b11930577?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35939295/
https://www.benchchem.com/product/b11930577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend

Angiotensinogen

Angiotensin I

 

Angiotensin II 

Aldosterone
Secretion

Vasoconstriction

Sodium & Water
Retention

Increased
Blood Pressure

Renin

ACE

SPH3127

Enzyme

Substrate/Product

Inhibitor

Outcome

Click to download full resolution via product page

Diagram 1: SPH3127 Mechanism of Action in the RAAS Pathway.

Pharmacokinetics
The pharmacokinetic profile of SPH3127 has been evaluated in several preclinical species and

in humans. The compound is orally bioavailable and undergoes metabolism primarily through

CYP3A4.

Table 1: Pharmacokinetic Parameters of SPH3127 in Preclinical Species and Humans
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Parameter Rat Dog Monkey
Human
(Healthy
Volunteers)

Reference

Oral

Bioavailability

(%)

11.5 - 24.5 - 3.3 - 11.3 - [3]

Tmax (h) 0.25 - 1.3 - - 0.33 - 1.0 [3]

Plasma

Protein

Binding (%)

11.7 - 14.8 - 11.7 - 14.8 - [3]

Metabolism
CYP3A4-

mediated
-

CYP3A4-

mediated

CYP3A4-

mediated
[3]

Excretion
Primarily

fecal
- - - [3]

Cmax

(ng/mL) at

100 mg dose

- - - 523.50

AUC0-t

(h*ng/mL) at

100 mg dose

- - - 1109.33

t1/2 (h) - - - 3 - 4

Pharmacodynamics and Efficacy
SPH3127 is a highly potent inhibitor of renin. Its pharmacodynamic effects have been

demonstrated through the robust and sustained suppression of plasma renin activity (PRA).

Clinical studies have confirmed its efficacy in lowering blood pressure in patients with essential

hypertension.

Table 2: Pharmacodynamic and Efficacy Data for SPH3127
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Parameter Value Reference

In Vitro Renin Inhibition (IC50)
Not explicitly found in search

results

Plasma Renin Activity (PRA)

Inhibition in Humans

Up to 90% inhibition lasting up

to 24 h at doses >100 mg

Mean Sitting Systolic Blood

Pressure (msSBP) Reduction

(100 mg/day for 8 weeks)

13.8 ± 11.2 mmHg

Mean Sitting Diastolic Blood

Pressure (msDBP) Reduction

(100 mg/day for 8 weeks)

8.6 ± 8.8 mmHg

Preclinical Safety
Subchronic toxicity studies of SPH3127 have been conducted in rats and monkeys. The

observed adverse effects were consistent with the pharmacological activity of a renin inhibitor.

Table 3: Preclinical Safety Findings for SPH3127
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Species Dosing Key Findings NOAEL Reference

Sprague-Dawley

Rats

Oral, 28 days

(30, 300, 900

mg/kg/day)

Kidney and

cardiovascular

toxicity at mid

and high doses.

Moderate liver

weight increase

with CYP3A

induction at 300

and 900

mg/kg/day.

Effects were

mostly

reversible.

30 mg/kg/day

Cynomolgus

Monkeys

Oral, 28 days

(20, 100, 450

mg/kg/day)

Kidney and

cardiovascular

toxicity at mid

and high doses.

One death at 450

mg/kg/day with

apparent

myelosuppressio

n. Effects were

mostly

reversible.

20 mg/kg/day

Experimental Protocols
Synthesis of SPH3127
A key step in the asymmetric synthesis of SPH3127 involves an enantioselective catalytic

reduction of a ketoimine intermediate. While a detailed, multi-step synthesis protocol is

proprietary and not fully disclosed in the public domain, the core strategy revolves around this

crucial stereoselective transformation to establish the desired chirality of the molecule.

Determination of Pharmacokinetic Parameters
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In vivo studies in rats, dogs, and monkeys involved intravenous and oral administration of

SPH3127. Blood samples were collected at various time points, and plasma concentrations of

SPH3127 were determined using a validated LC-MS/MS method. Pharmacokinetic parameters

such as Cmax, Tmax, AUC, half-life, and oral bioavailability were calculated using standard

non-compartmental analysis.

Human Phase I studies were randomized, double-blind, placebo-controlled, dose-escalation

studies in healthy volunteers. Blood samples were collected serially after single and multiple

doses of SPH3127. Plasma concentrations were quantified by a validated LC-MS/MS method

to determine the pharmacokinetic profile.

Assessment of Pharmacodynamic Effects
Plasma renin activity (PRA) was measured in human clinical trials using a validated commercial

assay kit. Blood samples were collected at baseline and at various time points after SPH3127
administration to assess the degree and duration of PRA inhibition.

Evaluation of Antihypertensive Efficacy
Phase IIa Clinical Trial: A randomized, double-blind, placebo-controlled study was conducted in

patients with mild to moderate essential hypertension. Patients received daily oral doses of

SPH3127 (50 mg, 100 mg, or 200 mg) or placebo for 8 weeks. Blood pressure was measured

at baseline and at regular intervals throughout the study using standard clinical procedures.

The primary efficacy endpoints were the change from baseline in mean sitting systolic and

diastolic blood pressure.

Preclinical Toxicity Studies
28-Day Repeated-Dose Oral Toxicity Studies: Sprague-Dawley rats and cynomolgus monkeys

received daily oral doses of SPH3127 for 28 consecutive days. A recovery group was also

included. The studies involved comprehensive monitoring of clinical signs, body weight, food

consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis,

and organ weights. A full histopathological examination was performed at the end of the

treatment and recovery periods. The No-Observed-Adverse-Effect Level (NOAEL) was

determined for each species.

Conclusion
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SPH3127 is a potent and orally active direct renin inhibitor with a well-characterized

mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in

preclinical studies and has shown significant efficacy in reducing blood pressure in patients

with essential hypertension in clinical trials. Its distinct chemical structure and promising clinical

data suggest that SPH3127 holds potential as a valuable therapeutic agent for the

management of hypertension. Further clinical development is warranted to fully establish its

role in cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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